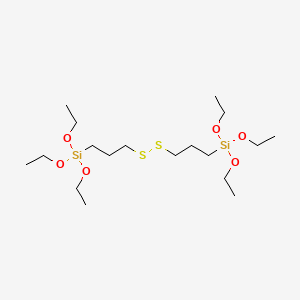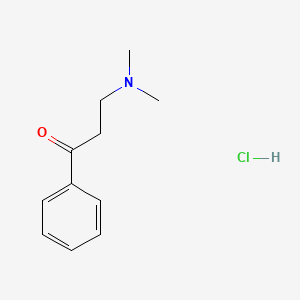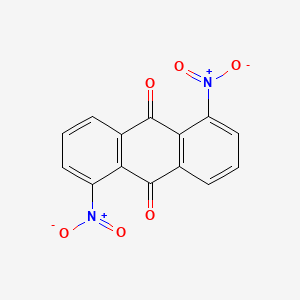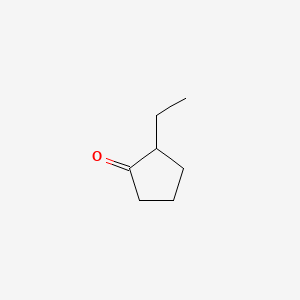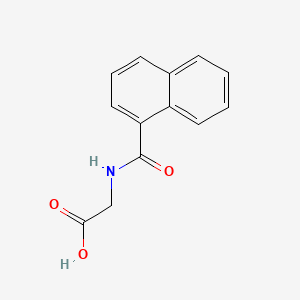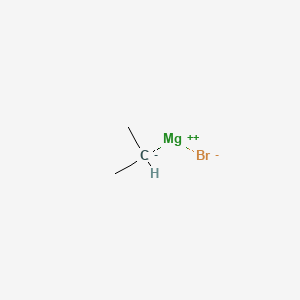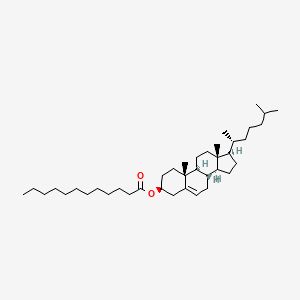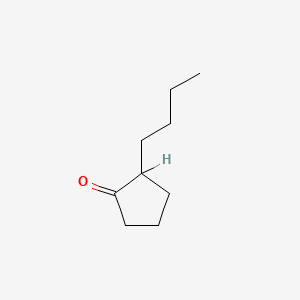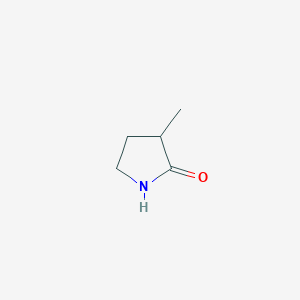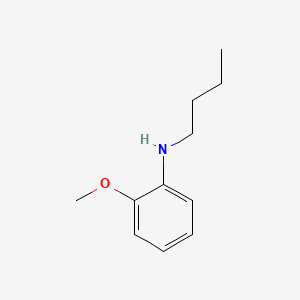![molecular formula C14H15NO B1294654 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one CAS No. 5220-39-3](/img/structure/B1294654.png)
5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one is a chemical structure that is part of a broader class of compounds known for their interesting electronic and aromatic properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures that can help infer some characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as non-benzenoid quinones, involves complex reactions like cycloadditions followed by dehydration and decarboxylation processes . These methods could potentially be adapted for the synthesis of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one, although the specific details would depend on the unique reactivity of the starting materials and intermediates involved in the synthesis pathway.
Molecular Structure Analysis
The molecular structure of compounds similar to 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one has been studied using techniques such as 1H and 13C NMR spectroscopy and theoretical calculations . These studies reveal that such compounds possess stable aromatic characters with positive resonance energies, which are important for their π-conjugation structures. This suggests that 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one may also exhibit a stable aromatic system.
Chemical Reactions Analysis
The chemical reactions involving related structures, such as the generation of protonated dicationic species, are indicated by changes in their 1H NMR spectra . This implies that 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one could also undergo similar ionization or other reactions that alter its electronic structure, which would be observable through spectroscopic methods.
Physical and Chemical Properties Analysis
Although the papers provided do not directly discuss the physical and chemical properties of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one, the properties of analogous compounds can offer some insights. For instance, the stability of the aromatic character and the presence of a conjugated system are likely to influence the compound's reactivity, solubility, and other physical properties. The exact properties would need to be determined experimentally or through computational chemistry methods.
Eigenschaften
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-10-6-2-1-3-8-12(10)15-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMBBNQWWBTULE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200243 |
Source


|
| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one | |
CAS RN |
5220-39-3 |
Source


|
| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

